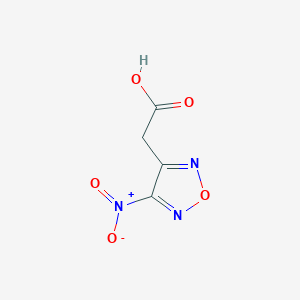

2-(4-Nitro-1,2,5-oxadiazol-3-yl)acetic acid

Vue d'ensemble

Description

2-(4-Nitro-1,2,5-oxadiazol-3-yl)acetic acid is an organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms within a five-membered ring This specific compound features a nitro group at the 4-position and an acetic acid moiety at the 3-position of the oxadiazole ring

Mécanisme D'action

Target of Action

A structurally similar compound, { [5- (5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid, is known to target the protein aldose reductase . Aldose reductase is an enzyme involved in glucose metabolism and is implicated in complications of diabetes.

Mode of Action

If it acts similarly to the related compound, it may interact with aldose reductase, potentially inhibiting its activity

Biochemical Pathways

If it targets aldose reductase like its related compound, it could impact the polyol pathway, a part of glucose metabolism .

Result of Action

If it inhibits aldose reductase, it could potentially reduce the conversion of glucose to sorbitol, which may alleviate some complications of diabetes .

Méthodes De Préparation

The synthesis of 2-(4-Nitro-1,2,5-oxadiazol-3-yl)acetic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the nitration of 1,2,5-oxadiazole derivatives followed by the introduction of the acetic acid group. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for nitration, followed by esterification or hydrolysis to introduce the acetic acid moiety. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .

Analyse Des Réactions Chimiques

2-(4-Nitro-1,2,5-oxadiazol-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. .

Applications De Recherche Scientifique

Scientific Research Applications

- Antimicrobial Agents:

- Oxadiazole derivatives have been explored for their potential as antimicrobial agents . Modifications of 1,2,4-oxadiazoles have shown promise in targeting pathogenic bacteria within the gastrointestinal (GI) tract .

- In one study, researchers modified 1,2,4-oxadiazole antimicrobial compounds with poorly permeable functional groups to target bacterial pathogens in the GI tract. Specifically, they found that the quaternary ammonium functionality of analogue 26a resulted in complete impermeability in Caco-2 cell monolayers while retaining activity against Clostridioides difficile and multidrug-resistant (MDR) Enterococcus faecium .

- Another lead compound, 1 , exhibited a modest potency of 6 μg/mL against C. difficile, comparable to vancomycin (2 μg/mL). Compound 1 also showed concentration-dependent killing kinetics and rapid bactericidal activity when using ≥2 × MIC (12–48 μg/mL), which was similar to the activity observed for benzalkonium chloride and superior to the bacteriostatic activity of vancomycin .

- Compound 1 displayed potent activity against a range of clinically relevant E. faecium strains, including both VREfm and daptomycin-resistant strains .

- Energetic Materials:

- Oxadiazoles can be used in the design of energetic compounds. Linking a nitrotetrazole ring with a 1,2,4-oxadiazole through a N-CH2-C bridge is a new structural type for melt cast materials .

- Three N-CH2-C linkage bridged energetic compounds, including 3-((5-nitro-2H-tetrazol-2-yl) methyl)-1,2,4-oxadiazole (NTOM), 3-((5-nitro-2H-tetrazol-2-yl)methyl)-5-(trifluoromethyl)-1,2,4 -oxadiazole (NTOF) and 3-((5-nitro-2H-tetrazol-2-yl)methyl)-5-amine-1,2,4-oxadiazole (NTOA), were designed and synthesized through a two-step reaction by using 2-(5-nitro-2H-tetrazole -2-yl)acetonitrile as the starting material .

Data Tables

Table 1: Structure and Activity of Oxadiazole Analogues

| Compound | Activity vs. C. difficile MIC (μg/mL) | Activity vs. E. faecium MIC (μg/mL) |

|---|---|---|

| 1 | 6 | N/A |

| 15e | N/A | 4 |

| 26a | 8 | 8 |

Table 2: Physicochemical properties of synthesized compounds

| Compound | Density (g/cm^-3) |

|---|---|

| NTOM | 1.78 |

| NTOF | 1.87 |

| NTOA | 1.66 |

Case Studies

-

Development of 1,2,4-Oxadiazole Antimicrobial Agents : This study focused on modifying the 1,2,4-oxadiazole class of antimicrobial compounds to target bacterial pathogens within the GI tract . The key findings include:

- Analogue 26a exhibited complete impermeability in Caco-2 cell monolayers while retaining activity against C. difficile and multidrug-resistant E. faecium .

- Low compound recovery levels after oral administration in rats suggested that the analogues may be susceptible to degradation or metabolism within the gut .

- 5-Nitrotetrazol and 1,2,4-Oxadiazole Methylene-Bridged Energetic Derivatives : This research involved the synthesis and characterization of three N-CH2-C linkage bridged energetic compounds . The study demonstrated the synthesis of NTOM, NTOF, and NTOA and detailed their crystal structures and densities .

Comparaison Avec Des Composés Similaires

2-(4-Nitro-1,2,5-oxadiazol-3-yl)acetic acid can be compared with other oxadiazole derivatives, such as:

3-(4-Nitro-1,2,5-oxadiazol-3-yl)propionic acid: Similar structure but with a propionic acid moiety.

4-(4-Nitro-1,2,5-oxadiazol-3-yl)butyric acid: Contains a butyric acid group instead of acetic acid.

5-(4-Nitro-1,2,5-oxadiazol-3-yl)pentanoic acid: Features a pentanoic acid moiety. These compounds share similar chemical properties but differ in their chain length and specific applications. .

Activité Biologique

2-(4-Nitro-1,2,5-oxadiazol-3-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews its biological activity based on various studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound this compound features a nitro-substituted oxadiazole ring, which is known for enhancing biological activity through various mechanisms. The oxadiazole moiety contributes to the compound's lipophilicity and potential interaction with biological targets.

Antimicrobial Properties

Research indicates that derivatives of oxadiazole compounds exhibit promising antimicrobial effects. For instance, modifications to the oxadiazole structure have been shown to improve activity against resistant bacterial strains such as Clostridioides difficile and Enterococcus faecium. A study demonstrated that certain oxadiazole analogues retained antimicrobial activity while being less permeable in gastrointestinal models, suggesting a targeted approach for treating infections in the GI tract .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | C. difficile | 6 μg/mL |

| 2 | E. faecium | 8 μg/mL |

| 3 | S. aureus | 4 μg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Some derivatives have shown cytotoxic effects against several cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8). Notably, certain compounds demonstrated IC50 values in the micromolar range, indicating significant potency compared to standard chemotherapeutics like doxorubicin .

Table 2: Cytotoxicity of Oxadiazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 5a | MCF-7 | 0.65 |

| 5b | MEL-8 | 2.41 |

| 6a | U-937 | 0.75 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial cells and cancer cells. The nitro group is believed to play a crucial role in generating reactive species that induce oxidative stress in target cells.

Case Studies

A notable study focused on the development of oxadiazole-based compounds for treating multidrug-resistant infections. The research highlighted that modifications to the oxadiazole structure could enhance antibacterial properties while minimizing toxicity to human cells . Additionally, another investigation revealed that certain derivatives could induce apoptosis in cancer cells through cell cycle arrest mechanisms .

Propriétés

IUPAC Name |

2-(4-nitro-1,2,5-oxadiazol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O5/c8-3(9)1-2-4(7(10)11)6-12-5-2/h1H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPOFATNKKIPHTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NON=C1[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601282645 | |

| Record name | 4-Nitro-1,2,5-oxadiazole-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601282645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186044-14-4 | |

| Record name | 4-Nitro-1,2,5-oxadiazole-3-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186044-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-1,2,5-oxadiazole-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601282645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.